Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate
Description
Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate is a complex organic compound that features an indole core, a tetrazole moiety, and an ester functional group
Properties
IUPAC Name |
ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O4/c1-2-32-18(30)13-27-16-11-7-6-10-15(16)19(21(27)31)23-22-17(29)12-28-25-20(24-26-28)14-8-4-3-5-9-14/h3-11,31H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFSCGGSETYYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CN3N=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Tetrazole Moiety: The tetrazole ring can be introduced via a click chemistry approach, which involves the reaction of an azide with a nitrile in the presence of a copper catalyst.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution can be facilitated by reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products
The major products formed from these reactions include various substituted indoles, amines, and oxidized derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate has several applications in scientific research:
Medicinal Chemistry: The compound’s indole and tetrazole moieties make it a potential candidate for drug development, particularly for antiviral, anticancer, and anti-inflammatory agents.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
Materials Science: The compound’s unique structure may be explored for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, the indole moiety can interact with serotonin receptors, while the tetrazole ring can inhibit certain enzymes.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core, but lacking the tetrazole and ester functionalities.
5-Phenyltetrazole: Contains the tetrazole ring but lacks the indole core and ester group.
Ethyl 2-hydroxy-3-phenylpropanoate: An ester compound with a similar ester group but different core structure.
Uniqueness
Ethyl 2-[2-hydroxy-3-[[2-(5-phenyltetrazol-2-yl)acetyl]diazenyl]indol-1-yl]acetate is unique due to its combination of an indole core, tetrazole ring, and ester functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
